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Abstract
This document provides a detailed methodology for the synthesis of [¹¹C]Fekap, a novel

agonist radiotracer for Positron Emission Tomography (PET) imaging of the κ-opioid receptor.

[¹¹C]Fekap, chemically defined as (R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-

fluoroethyl)amino)methyl)piperazine-1-carboxylate, is radiolabeled via methylation of its

corresponding des-methyl carboxylic acid precursor. The protocol described herein outlines the

production of the radiolabeling agent, [¹¹C]methyl triflate, the subsequent radiochemical

synthesis, purification, and the necessary quality control procedures for the final radiotracer.

This guide is intended for researchers, scientists, and professionals in the field of drug

development and radiopharmaceutical chemistry.

Overview of the Radiosynthesis
The radiosynthesis of [¹¹C]Fekap is a multi-step process that begins with the production of

Carbon-11 as [¹¹C]CO₂ using a medical cyclotron. The [¹¹C]CO₂ is then converted into a highly

reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This agent is used to label the

des-methyl Fekap precursor at the carboxylate position to yield [¹¹C]Fekap. The final product is

purified by High-Performance Liquid Chromatography (HPLC) and formulated for

administration.
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[¹¹C]Fekap is designed to bind to κ-opioid receptors (KOR), which are G-protein coupled

receptors. The signaling pathway initiated by KOR activation is crucial in modulating pain,

mood, and addiction. PET imaging with [¹¹C]Fekap allows for the in vivo quantification and

investigation of this receptor system.
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Caption: Simplified signaling cascade following [¹¹C]Fekap binding to the κ-opioid receptor.
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Material/Equipment Specifications

Precursor

(R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-

fluoroethyl)amino)methyl)piperazine-1-

carboxylic acid

Reagents

Lithium aluminum hydride (LiAlH₄), Hydroiodic

acid (HI), Silver triflate (AgOTf), Sodium

hydroxide (NaOH), Acetonitrile (HPLC grade),

Water (for injection), Ethanol (USP grade),

Sterile saline

Gases Nitrogen (UHP), Oxygen (U.HP), Helium (UHP)

Equipment

Medical Cyclotron (≥11 MeV), Automated

Radiosynthesis Module (e.g., GE

TRACERlab™), HPLC system with UV and

radiation detectors, Solid Phase Extraction

(SPE) cartridges (e.g., C18), Sterile filters (0.22

µm)

Table 1: Key materials and equipment required for the radiosynthesis of [¹¹C]Fekap.

Step-by-Step Synthesis Protocol
The entire synthesis is typically performed on a commercial automated radiosynthesis module,

which handles the high radioactivity and ensures reproducibility.

Target: A high-pressure gas target filled with nitrogen gas containing a small percentage of

oxygen (e.g., 0.5-1.0%) is used.

Irradiation: The target is bombarded with a proton beam from a medical cyclotron (e.g., 11-

18 MeV). The nuclear reaction ¹⁴N(p,α)¹¹C produces Carbon-11.

Output: The produced ¹¹C reacts with the oxygen in the target to form [¹¹C]CO₂. For

conversion to [¹¹C]methylating agents, [¹¹C]CO₂ is often first converted to [¹¹C]CH₄ by adding

hydrogen to the target gas or through post-processing.

This is a two-part process automated within the synthesis module.
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[¹¹C]Methyl Iodide Synthesis:

[¹¹C]CO₂ is trapped and reduced to [¹¹C]methanol using a reducing agent like LiAlH₄.

The intermediate is then reacted with hydroiodic acid (HI) at elevated temperature to

produce volatile [¹¹C]methyl iodide ([¹¹C]CH₃I).

Conversion to [¹¹C]Methyl Triflate:

The gaseous [¹¹C]CH₃I is passed through a heated column containing silver triflate

impregnated on a solid support.

The iodide is exchanged for the more reactive triflate group, yielding [¹¹C]CH₃OTf, which is

then transferred to the reaction vessel.

Precursor Preparation: A solution of the des-methyl Fekap precursor (typically 1-2 mg) and a

non-nucleophilic base (e.g., NaOH or tetrabutylammonium hydroxide) in a suitable solvent

(e.g., acetone or DMF, ~300 µL) is prepared in the reaction vessel.

Labeling Reaction: The gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution at

room temperature to be trapped. The vessel is then sealed and heated (e.g., 80-100°C) for a

short period (e.g., 3-5 minutes).

Quenching: The reaction is quenched by the addition of the HPLC mobile phase.

HPLC System: A semi-preparative reverse-phase HPLC column (e.g., C18) is used.

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous

buffer (e.g., ammonium formate).

Separation: The crude reaction mixture is injected onto the HPLC column. [¹¹C]Fekap is

separated from unreacted precursor and radiochemical impurities.

Collection: The fraction corresponding to the [¹¹C]Fekap peak, identified by both UV and

radiation detectors, is collected into a sterile vial containing sterile water or saline.

Solvent Removal: The HPLC solvent (acetonitrile) is typically removed by solid-phase

extraction (SPE). The collected HPLC fraction is passed through a C18 SPE cartridge, which
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retains the [¹¹C]Fekap.

Elution: The cartridge is washed with sterile water, and the final product is eluted with a small

volume of ethanol (USP grade).

Final Formulation: The ethanolic solution is diluted with sterile saline for injection to achieve

the desired final concentration and an ethanol content of <10% (v/v).

Sterilization: The final product is passed through a 0.22 µm sterile filter into a sterile,

pyrogen-free dose vial.
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Step 1: ¹¹C Production

Step 2: Synthon Preparation

Step 3-5: Synthesis & Formulation
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Caption: Automated radiosynthesis workflow for the production of [¹¹C]Fekap.
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Data Presentation
The following tables summarize typical quantitative data for the radiosynthesis of [¹¹C]Fekap,

based on established ¹¹C-methylation procedures.

Parameter Typical Value Notes

Synthesis Time 30 - 40 minutes
From End of Bombardment

(EOB) to final product.

Radiochemical Yield (RCY) 25% - 40%
Decay-corrected, based on

starting [¹¹C]CO₂.

Specific Activity (SA)
> 37 GBq/µmol (>1,000

Ci/mmol)
At End of Synthesis (EOS).

Radiochemical Purity > 95% Determined by radio-HPLC.

Chemical Purity > 95% Determined by UV-HPLC.

Table 2: Summary of quantitative synthesis parameters for [¹¹C]Fekap.

Quality Control Protocols
Final product release testing is mandatory to ensure the safety and efficacy of the

radiopharmaceutical. Due to the short half-life of Carbon-11, some tests are performed post-

release.
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Test Method Acceptance Criteria

Appearance Visual Inspection
Clear, colorless solution, free

of particulates.

pH pH paper or meter 4.5 - 7.5

Radiochemical Purity Radio-HPLC ≥ 95%

Radionuclidic Identity Half-life measurement 19.5 - 21.5 minutes

Residual Solvents Gas Chromatography (GC) e.g., Ethanol < 5000 ppm

Bacterial Endotoxins
Limulus Amebocyte Lysate

(LAL) test

< 175 EU / V (where V is max

dose volume)

Sterility USP <71> Sterility Tests
No microbial growth

(performed retrospectively)

Table 3: Quality control specifications for the final [¹¹C]Fekap product.

Pre-Release QC Tests Concurrent/Post-Release QC Tests

Final formulated
[¹¹C]Fekap dose

Visual Inspection pH Measurement
Radio-HPLC for

Radiochemical Purity
Radionuclidic Identity

(Half-life)
Bacterial Endotoxin Test

Sterility Test
(Retrospective)

Residual Solvent GC
(Retrospective)

Release for
Clinical/Preclinical Use
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[https://www.benchchem.com/product/b15617166#step-by-step-guide-for-radiolabeling-
fekap-with-carbon-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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